Copper phthalate Copper phthalate
Brand Name: Vulcanchem
CAS No.: 16223-74-8
VCID: VC21026028
InChI: InChI=1S/C8H6O4.Cu/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2
SMILES: C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Cu+2]
Molecular Formula: C8H4CuO4
Molecular Weight: 227.66 g/mol

Copper phthalate

CAS No.: 16223-74-8

Cat. No.: VC21026028

Molecular Formula: C8H4CuO4

Molecular Weight: 227.66 g/mol

* For research use only. Not for human or veterinary use.

Copper phthalate - 16223-74-8

Specification

CAS No. 16223-74-8
Molecular Formula C8H4CuO4
Molecular Weight 227.66 g/mol
IUPAC Name copper;phthalate
Standard InChI InChI=1S/C8H6O4.Cu/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2
Standard InChI Key GSCLWPQCXDSGBU-UHFFFAOYSA-L
SMILES C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Cu+2]
Canonical SMILES C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Cu+2]
Appearance Blue - Bluish green, crystals - crystalline powder

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

Copper phthalate possesses specific physicochemical properties that define its behavior in various environments and applications. The following table summarizes the key physical and chemical properties of copper phthalate:

PropertyValueReference
Chemical FormulaC₈H₄CuO₄
Molecular Weight227.66 g/mol
CAS Number16223-74-8, 10027-30-2
EC Number233-068-7
PSA (Polar Surface Area)52.60000
LogP0.92630
SolubilityForms suspensions in DMSO/DMF
Parent CompoundPhthalic acid (CID 1017)

Structural Characteristics

The structure of copper phthalate represents an interesting study in coordination chemistry. In three-dimensional coordination polymers, o-phthalic acid molecules function as bridges between two copper(II) ions, with one carboxylate group binding to one copper ion as a bidentate ligand while the other carboxylate binds to another copper ion as a monodentate ligand . This arrangement creates a complex three-dimensional network with unique properties.

X-ray crystallographic studies have revealed that in certain structures, the four planar coordination positions of copper(II) are satisfied by two chelated carboxylates, while the fifth and sixth coordination positions are occupied by monodentate carboxylates . This coordination environment contributes significantly to the compound's structural stability and reactivity patterns.

Synthesis Methods

The synthesis of copper phthalate can be accomplished through various routes, each potentially leading to different structural arrangements and properties in the final product.

Biological Properties and Applications

DNA Interaction and Antitumor Properties

Copper phthalate compounds, particularly in combination with other ligands, demonstrate significant biological activity. Bis-phenanthroline copper(II) phthalate complexes have shown potent activity in biological systems, particularly in their interactions with DNA . These complexes form stable associations with nucleic acids, which may contribute to their potential antitumor properties.

Research indicates that these complexes can induce cytotoxic effects on cancer cell lines, suggesting possible applications in cancer therapy. The biological activity is influenced by the specific coordination environment around the copper ion, which affects its reactivity with biological molecules .

Coordination Chemistry

Versatility in Coordination Modes

One of the most fascinating aspects of copper phthalate is the versatility in its coordination chemistry. The o-phthalic acid ligand can provide up to 26 different modes of coordination, making it an exceptionally flexible building block for designing coordination polymers . This flexibility allows for the creation of structures ranging from one-dimensional chains to complex three-dimensional networks.

Novel Coordination Complexes

Recent research has explored the development of novel three-dimensional copper phthalate coordination complexes incorporating additional ligands such as isomeric flexible bis(pyridylformyl)piperazine . These multiligand systems expand the structural diversity of copper phthalate complexes and potentially enhance their functional properties for specialized applications.

Spectroscopic Characterization

Electron Paramagnetic Resonance (EPR)

EPR spectroscopy provides valuable insights into the electronic structure and coordination environment of copper(II) in phthalate complexes. Studies have reported EPR characterization of copper phthalate coordination polymers, offering information about the oxidation state and coordination geometry of the copper centers .

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopic analysis of copper phthalate complexes reveals characteristic d-d transitions typical of copper(II) compounds. For certain copper phthalate complexes, the d-d transition has been observed in the solid state at wavelengths around 636-682 nm . In solution (DMSO), the d-d transition appears at approximately 675 nm with an extinction coefficient (ε) of about 35 dm³ mol⁻¹ cm⁻¹ .

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis provides information about the thermal stability and decomposition patterns of copper phthalate compounds. TGA studies have been conducted on coordination polymers of copper(II) with o-phthalic acid, revealing their behavior under increasing temperature conditions . This information is crucial for understanding the stability of these materials in various applications.

Applications in Materials Science and Technology

Electrochemical Applications

Copper phthalate and related compounds have shown promise in electrochemical applications. Research has investigated the use of copper electrodes modified with multi-walled carbon nanotubes for the detection of phthalate compounds through differential pulse voltammetry . While this application focuses on the detection of phthalates rather than the use of copper phthalate itself, it demonstrates the relevance of copper-phthalate interactions in sensor development.

The molecular blocking effect of phthalates on differentially modified copper electrodes allows for the qualification of phthalate blockers at very low concentrations . This principle could potentially be applied in environmental monitoring and quality control processes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator